molecular formula C13H16BrFO B13522611 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene

Cat. No.: B13522611
M. Wt: 287.17 g/mol
InChI Key: BECTXIZDHNEEHC-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzene followed by the introduction of the cyclopentyloxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of other substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for certain proteins or enzymes. The cyclopentyloxyethyl group can also affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-2-fluorobenzene: Lacks the cyclopentyloxy group, which can affect its reactivity and applications.

    1-(2-Chloro-1-(cyclopentyloxy)ethyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.

Uniqueness

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are distinct from those of similar compounds. The presence of both bromine and fluorine atoms, along with the cyclopentyloxyethyl group, provides a versatile platform for further chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C13H16BrFO

Molecular Weight

287.17 g/mol

IUPAC Name

1-(2-bromo-1-cyclopentyloxyethyl)-2-fluorobenzene

InChI

InChI=1S/C13H16BrFO/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2

InChI Key

BECTXIZDHNEEHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(CBr)C2=CC=CC=C2F

Origin of Product

United States

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